molecular formula C15H21NO4 B11841210 2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 618069-86-6

2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B11841210
CAS No.: 618069-86-6
M. Wt: 279.33 g/mol
InChI Key: NDRLYNIFFGRPDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 6,7,8-trimethoxy-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group in the compound is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response . This inhibition can lead to various biological effects, including anti-cancer activity.

Properties

CAS No.

618069-86-6

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(6,7,8-trimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C15H21NO4/c1-18-11-7-9-5-4-6-10(8-12(16)17)13(9)15(20-3)14(11)19-2/h7,10H,4-6,8H2,1-3H3,(H2,16,17)

InChI Key

NDRLYNIFFGRPDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(CCCC2=C1)CC(=O)N)OC)OC

Origin of Product

United States

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